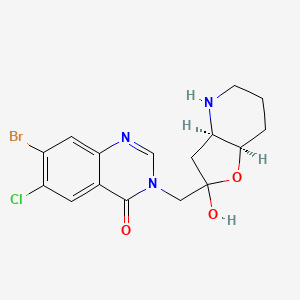

cis-Halofuginone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

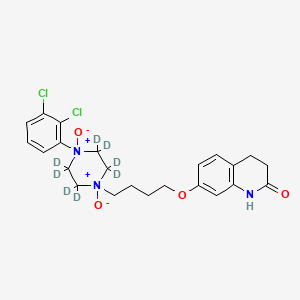

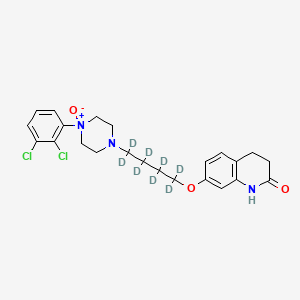

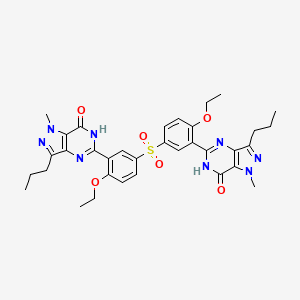

Cis-Halofuginone is a low molecular weight quinazolinone alkaloid . It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It effectively suppresses tumor progression and metastasis in mice .

Synthesis Analysis

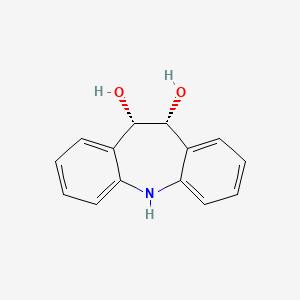

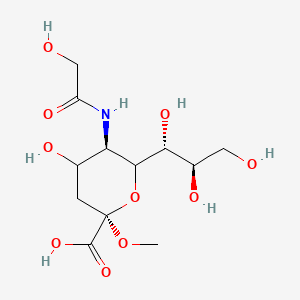

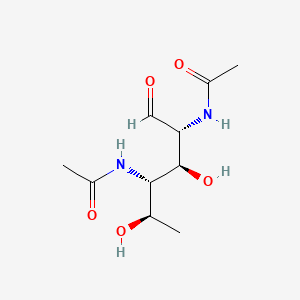

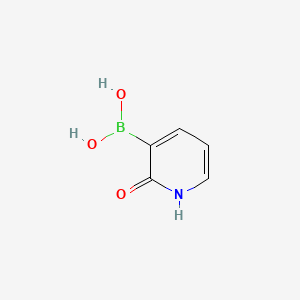

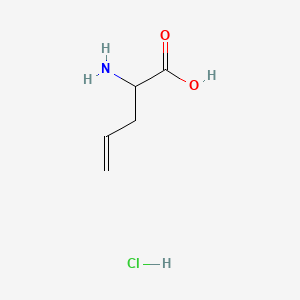

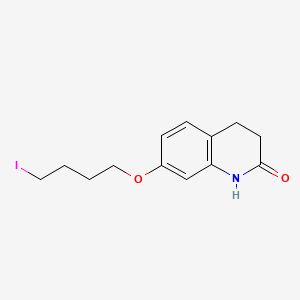

The synthesis of Halofuginone hydrobromide starts with the preparation of 7-bromo-6-chloroquinazolin-4 (3 H )-one from m-chlorotoluene. Chloroacetone is then introduced in two steps. Finally, halofuginone hydrobromide is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4 (3 H )-one by a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization .Molecular Structure Analysis

Halofuginone hydrobromide crystallizes in space group P21 with a = 8.87398 (13), b = 14.25711 (20), c = 15.0153 (3) Å, β = 91.6867 (15)°, V = 1898.87 (4) Å 3, and Z = 4 . The crystal structure consists of alternating layers of planar and nonplanar portions of the cations .Chemical Reactions Analysis

Halofuginone has been found to inhibit TGF-β–induced phosphorylation of Smad3, which is a key phenomenon in the fibrogenesis . It also regulates cell growth and differentiation, apoptosis, cell migration, and immune cell function in liver fibrosis/cirrhosis .Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H17BrClN3O3 and a molecular weight of 414.68 .科学的研究の応用

Cancer Treatment :

- Halofuginone can sensitize lung cancer cells to cisplatin, a DNA-damaging anticancer drug, by inhibiting PI3K/AKT and MAPK signaling pathways. This suggests potential use in improving prognosis for patients with cisplatin-resistant lung cancer (Li et al., 2021).

- It has been found to inhibit angiogenesis, stromal support, and tumor growth in bladder carcinoma, suggesting a role in cancer treatment (Elkin et al., 1999).

- Halofuginone suppressed hepatocellular carcinoma growth in mice, indicating potential for HCC treatment (Nagler et al., 2004).

Fibrosis Management :

- It prevents postoperative adhesion formation in the rat uterine horn model by inhibiting collagen type I synthesis, suggesting potential in fibrosis management (Nagler et al., 1999).

- Halofuginone inhibits the TGF-beta-induced expression of fibrotic markers in human corneal fibroblasts, indicating its use in treating corneal fibrosis (Nelson et al., 2012).

- It has shown effectiveness in reducing dermal fibrosis in animal models, suggesting applications in scleroderma and other fibrotic disorders (Pines et al., 2001).

Other Medical Applications :

- Halofuginone inhibits NF-κB and p38 MAPK in activated T cells, indicating potential as an immunomodulator and anti-inflammatory agent (Leiba et al., 2006).

- It attenuates osteoarthritis by inhibiting TGF-β activity and H-type vessel formation in subchondral bone, suggesting a potential preventive therapy for OA (Cui et al., 2015).

- Halofuginone also has a role in inhibiting collagen type I synthesis in skin fibrosis and may disrupt TGF-β signaling pathways (McGaha et al., 2002).

作用機序

Halofuginone is a potent inhibitor of collagen a1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation . The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .

Safety and Hazards

将来の方向性

Halofuginone has attracted much attention due to its wide range of beneficial biological activities, which encompass malaria, cancer, and fibrosis-related and autoimmune diseases . Recent studies have found that halofuginone can sensitize lung cancer organoids to cisplatin treatment , indicating its potential in improving the prognosis of patients with cisplatin-resistant lung cancer .

特性

IUPAC Name |

3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGPVDFDDSICC-UIDSBSESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747873 |

Source

|

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273594-72-1 |

Source

|

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。